molecular formula C15H12FN3OS B2897392 2-{[(2-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896345-00-9

2-{[(2-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2897392
CAS No.: 896345-00-9
M. Wt: 301.34
InChI Key: NPZBXLZCDJMQEM-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a novel chemical entity designed for research and development, particularly in medicinal chemistry. The compound features a fused pyrido[1,2-a][1,3,5]triazin-4-one core, a structure of high interest in drug discovery. This scaffold is structurally related to 1,2,4-triazole-containing compounds, which are recognized as a "privileged scaffold" in medicinal chemistry due to their widespread biological activities . These activities often include potential as antifungal agents through the inhibition of cytochrome P450 enzymes like lanosterol 14α-demethylase (CYP51) , as well as anticancer properties . The incorporation of a 2-fluorobenzylsulfanyl moiety is a strategic modification intended to influence the molecule's electronic properties, lipophilicity, and its binding affinity to biological targets. Researchers can utilize this compound as a key intermediate or molecular building block for the synthesis of more complex derivatives, or as a probe for investigating new biological pathways in hit-to-lead optimization campaigns. This product is strictly for research purposes and is not intended for human or animal use.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-10-5-4-8-19-13(10)17-14(18-15(19)20)21-9-11-6-2-3-7-12(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZBXLZCDJMQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

2-{[(2-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as UV absorbers.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 2

The pyrido[1,2-a][1,3,5]triazin-4-one derivatives exhibit diverse biological activities depending on substituents at position 2. Below is a comparison of key analogs:

Compound Name (Position 2 Substituent) Molecular Weight Melting Point (°C) Key Structural Features Biological Activity/Notes
Target Compound : 2-{[(2-Fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one ~345.3* (estimated) N/A 2-(2-fluorobenzylsulfanyl), 9-methyl Hypothesized enhanced lipophilicity due to fluorobenzyl group. Potential antimicrobial activity inferred from sulfanyl analogs .
2-Isopropylamino-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (4b3) 218 196 2-isopropylamino, 9-methyl Moderate bactericidal activity; rigid planar core enhances DNA intercalation .
2-Cyclohexylamino-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (4b4) 258 176 2-cyclohexylamino, 9-methyl Improved solubility due to bulky cyclohexyl group; unconfirmed activity.
2-[(2-Ethoxyethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (BK44956) 265.3 N/A 2-(ethoxyethylsulfanyl), 7-methyl High-cost research compound ($747/mg); sulfanyl group may modulate kinase inhibition.
2-Phenyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one 223.2 N/A 2-phenyl Baseline scaffold; used in DNA synthesis studies due to planar structure.

*Molecular weight calculated based on formula C₁₆H₁₂FN₃OS.

Substituent Impact on Physicochemical Properties

  • Lipophilicity: The 2-fluorobenzylsulfanyl group in the target compound likely increases lipophilicity compared to amino-substituted analogs (e.g., 4b3, 4b4), enhancing membrane permeability .
  • Thermal Stability: Amino-substituted derivatives (e.g., 4b3, 4b5) exhibit higher melting points (>190°C) compared to alkylsulfanyl analogs, suggesting stronger intermolecular interactions .

Tables

Table 1: Comparative Physical Properties of Pyrido[1,2-a][1,3,5]triazin-4-one Derivatives

Compound ID Substituent (Position 2) Molecular Weight Melting Point (°C) Reference
Target Compound 2-(2-fluorobenzylsulfanyl) ~345.3 N/A -
4b3 2-isopropylamino 218 196
4b5 2-diethylamino 232 124
BK44956 2-(ethoxyethylsulfanyl) 265.3 N/A

Q & A

Q. How can researchers link this compound’s activity to broader pharmacological or chemical theories?

  • Methodological Answer : Align findings with established theories (e.g., Structure-Activity Relationship models for triazine derivatives). Use cheminformatics tools (e.g., QSAR) to predict novel analogs. Integrate results into systems biology frameworks to map multi-target interactions .

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